1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl-
Overview
Description
1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl- is a heterocyclic aromatic organic compound characterized by a pyrazole ring, a nitrile group, and an amino group. This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl- can be synthesized through various methods, including:
Multicomponent reactions (MCRs): These reactions involve the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. The reaction can be facilitated by using alumina–silica-supported MnO2 as a recyclable catalyst in water at room temperature.
Solvent-free conditions: Engineered polyvinyl alcohol (SPVA) can be used as a heterogeneous acid catalyst to synthesize pyrazole derivatives under solvent-free conditions.
Oxidative aromatization: Anomeric-based oxidative aromatization over [CSPy]ZnCl3 as a new catalyst can also be employed for the synthesis of this compound.
Industrial Production Methods: Industrial production of 1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl- typically involves scaling up the laboratory synthesis methods. The choice of catalyst and reaction conditions is optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often used to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl- has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl- exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl- is compared with other similar compounds, such as:
3,5-Diamino-1H-pyrazole-4-carbonitrile: Contains two amino groups instead of one.
5-amino-1-phenyl-1H-pyrazole-4-carbonitrile: Has a phenyl group instead of a pentyl group.
5-amino-1-trifluoromethyl-1H-pyrazole-4-carbonitrile: Contains a trifluoromethyl group instead of a pentyl group.
These compounds differ in their chemical structure and properties, highlighting the uniqueness of 1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl-.
Properties
IUPAC Name |
5-amino-1-pentylpyrazole-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-2-3-4-5-13-9(11)8(6-10)7-12-13/h7H,2-5,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWDIGMRMLMABI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=C(C=N1)C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448360 | |
Record name | 1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89159-00-2 | |
Record name | 1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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